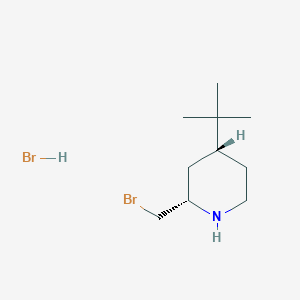

(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide, commonly known as Br-MTP-HBr, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a piperidine derivative that has a bromomethyl group attached to its second carbon atom and a tert-butyl group attached to its fourth carbon atom. The hydrobromide salt form of Br-MTP is a white crystalline powder that is soluble in water and other polar solvents.

科学的研究の応用

Antiviral Research

The compound has been used in the synthesis of antiviral lipopeptide Cavinafungin B . This is a significant application as Cavinafungin B has shown promising results in antiviral research .

Biocatalysis

The compound has been used in biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions . This is a growing field with potential applications in sustainable manufacturing and green chemistry .

Chemoenzymatic Synthesis

The compound has been used in chemoenzymatic synthesis, a method that combines chemical and enzymatic methods to create complex molecules . This method is particularly useful in the synthesis of complex natural products .

Drug Impurity Analysis

The compound has been linked to the formation of N-Nitrosamines, a class of compounds known to be potential carcinogens . Therefore, it’s important in the field of drug impurity analysis, where researchers study the impurities in pharmaceuticals that could have adverse effects .

DNA Damage Research

The oxidation of N-Nitrosamine species by cytochrome P450 leads to the production of carcinogenic diazonium salts that damage DNA . Therefore, the compound can be used in research related to DNA damage and repair mechanisms .

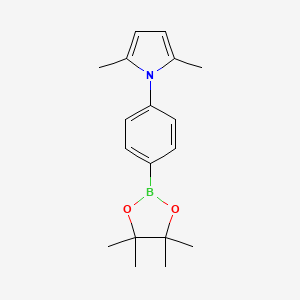

Organoboron Chemistry

Although not directly mentioned in the search results, the compound, being a bromide, could potentially be used in organoboron chemistry. Organoboron compounds are commonly used reagents for C–C bond formation, either via classical palladium-mediated transformations or through other more recent coupling methods .

特性

IUPAC Name |

(2S,4R)-2-(bromomethyl)-4-tert-butylpiperidine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrN.BrH/c1-10(2,3)8-4-5-12-9(6-8)7-11;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZUADMCCWFJI-RJUBDTSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNC(C1)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCN[C@@H](C1)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2371048.png)

![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B2371057.png)

![7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2371063.png)

![3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2371065.png)

![N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2371067.png)

![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2371068.png)